

physical and chemical properties of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

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Compound of Interest

Compound Name: 5-(3-Buten-1-ynyl)-2,2'-
bithiophene

Cat. No.: B073380

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An In-depth Technical Guide to 5-(3-Buten-1-ynyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**, a naturally occurring polyacetylene found in various plant species of the Asteraceae family. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, chemical synthesis, and drug discovery.

Chemical and Physical Properties

5-(3-Buten-1-ynyl)-2,2'-bithiophene, with the chemical formula $C_{12}H_8S_2$, is a member of the bithiophene class of organic compounds. Its structure features a bithiophene core substituted with a butenyne group. This unique combination of a conjugated π -system and reactive functional groups makes it a molecule of significant chemical and biological interest.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**, compiled from various chemical databases.

Identifier	Value	Source
IUPAC Name	2-(But-3-en-1-yn-1-yl)-5-(thiophen-2-yl)thiophene	PubChem
CAS Number	1134-61-8	NIST WebBook
Molecular Formula	C ₁₂ H ₈ S ₂	NIST WebBook
Molecular Weight	216.32 g/mol	NIST WebBook
Canonical SMILES	<chem>C=CC#CC1=CC=C(S1)C2=CC=CS2</chem>	PubChem
InChI Key	GWAIEOFEEWQORO-UHFFFAOYSA-N	ChemicalBook
Property	Value	Notes
Density	1.24 ± 0.1 g/cm ³	Predicted
Boiling Point	90 °C at 0.001 Torr	Experimental
Flash Point	118.1 °C	Predicted
Refractive Index	1.655	Predicted
XLogP3-AA	4.2	Computed
Topological Polar Surface Area	56.5 Å ²	Computed
Complexity	271	Computed

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**. Below are the key spectroscopic data available for this compound.

Tabulated Spectroscopic Data

Technique	Data	Source
^1H NMR	See Table 2.1.1	ChemicalBook
^{13}C NMR	Data available	SpectraBase
Mass Spectrometry	Molecular Weight: 216.322	NIST WebBook

Table 2.1.1: ^1H NMR Data (in CCl_4)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-vinyl	5.98	ddd	J = 17.8, 11.3, 2.0
H-vinyl	5.68	d	J = 17.8
H-vinyl	5.50	d	J = 11.3
H-thiophene	7.12	dd	J = 5.0, 1.1
H-thiophene	7.08	d	J = 3.8
H-thiophene	7.06	d	J = 4.0
H-thiophene	7.00	d	J = 4.0
H-thiophene	6.91	dd	J = 5.0, 3.8

Synthesis and Characterization Workflow

The synthesis of **5-(3-Buten-1-ynyl)-2,2'-bithiophene** can be achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp^2 and sp hybridized carbon atoms.

Caption: Synthetic and characterization workflow for **5-(3-Buten-1-ynyl)-2,2'-bithiophene**.

Representative Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a plausible method for the synthesis of **5-(3-Buten-1-ynyl)-2,2'-bithiophene** based on the Sonogashira coupling reaction.

Materials:

- 5-Iodo-2,2'-bithiophene
- But-1-en-3-yne (or a suitable precursor like 4-trimethylsilylbut-3-en-1-yne)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-2,2'-bithiophene (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), and CuI (0.04 eq).
- Add anhydrous THF and triethylamine (3:1 v/v) to the flask.
- To the stirred solution, add but-1-en-3-yne (1.2 eq) dropwise at room temperature.
- The reaction mixture is then heated to 50-60 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with saturated aqueous ammonium chloride solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-(3-Buten-1-ynyl)-2,2'-bithiophene**.

Representative Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Standard pulse programs are used for acquiring ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is typically used.
- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
- GC Conditions:
 - Injector Temperature: 250 $^{\circ}\text{C}$
 - Oven Program: Start at 100 $^{\circ}\text{C}$, hold for 2 min, then ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 40-550.

Biological Activity and Potential Applications

Thiophenes and bithiophenes isolated from plants of the Asteraceae family are known to possess a range of biological activities. While specific studies on the mechanism of action of **5-(3-Buten-1-ynyl)-2,2'-bithiophene** are limited, the activities of related compounds provide valuable insights into its potential applications.

Phototoxicity

Many thiophenes exhibit phototoxicity, a phenomenon where the compound becomes toxic upon activation by light, typically UV-A radiation. This property is of interest for the development of photosensitizers for photodynamic therapy (PDT) or as phototoxic pesticides.

Caption: Generalized mechanism of thiophene-mediated phototoxicity.

The mechanism involves the absorption of light by the thiophene molecule, leading to the formation of an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which in turn can cause damage to cellular components.

Nematicidal Activity

Several naturally occurring thiophenes have demonstrated potent activity against plant-parasitic nematodes. This makes them attractive candidates for the development of new, environmentally friendly nematicides for agricultural applications. The exact mechanism of their nematicidal action is not fully elucidated but is thought to involve disruption of cellular membranes and vital metabolic processes in the nematodes.

Conclusion

5-(3-Buten-1-ynyl)-2,2'-bithiophene is a fascinating natural product with a rich chemical profile and promising biological activities. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and standardized characterization protocols. Further research into its specific biological mechanisms of action is warranted and could pave the way for its application in medicine and agriculture. The information presented herein is intended to support and stimulate such future investigations.

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